Lapatinib-13C2,15N Ditosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapatinib-13C2,15N Ditosylate is a labeled compound used in scientific research. It is a derivative of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2). This compound is particularly significant in cancer research, especially for breast cancer, due to its ability to inhibit tumor cell growth by blocking the ATP-binding site of the receptor’s intracellular domain .
Méthodes De Préparation
The preparation of Lapatinib-13C2,15N Ditosylate involves several synthetic routes and reaction conditions. One method includes the formation of binary and ternary inclusion complexes with β-cyclodextrin and PVP K30 through kneading and lyophilization . Another method involves the reaction of the compound with aqueous potassium carbonate, followed by crystallization in a mixture of dimethylformamide and acetonitrile . Industrial production methods often involve the use of colloidal silicon dioxide as an auxiliary material to improve the fluidity and stability of the intermediate particles .
Analyse Des Réactions Chimiques
Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions, including complexation with β-cyclodextrin to improve its solubility and dissolution . It also undergoes N- and O-dealkylation, resulting in metabolites that can bind to serum proteins . Common reagents used in these reactions include hydrophilic polymers and organic acids for complexation, and potassium carbonate for crystallization . The major products formed from these reactions are the inclusion complexes and the dealkylated metabolites .
Applications De Recherche Scientifique
Lapatinib-13C2,15N Ditosylate is widely used in scientific research due to its inhibitory effects on tyrosine kinases. It is used in cancer research to study the inhibition of HER1 and HER2 receptors, which are overexpressed in certain types of breast cancer . The compound is also used in pharmacokinetic studies to understand its metabolism and interaction with other drugs . Additionally, it is employed in the development of oral delivery systems to improve the solubility and bioavailability of Lapatinib .
Mécanisme D'action
Lapatinib-13C2,15N Ditosylate exerts its effects by inhibiting the intracellular tyrosine kinase domains of HER1 and HER2 receptors. It binds to the ATP-binding site, preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis, thereby inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
Lapatinib-13C2,15N Ditosylate is unique due to its dual inhibition of HER1 and HER2 receptors. Similar compounds include other tyrosine kinase inhibitors such as Erlotinib, Gefitinib, and Afatinib, which primarily target HER1/EGFR . Unlike these compounds, this compound also targets HER2, making it particularly effective in treating HER2-positive breast cancer .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
This compound stands out due to its dual-targeting mechanism, making it a valuable compound in cancer research and treatment .
Propriétés
Formule moléculaire |
C36H34ClFN4O7S2 |
---|---|
Poids moléculaire |
756.2 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1; |
Clé InChI |
OZDXXJABMOYNGY-OSUMFKEWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.